![molecular formula C10H11BrN4O B053014 4-(6-溴咪唑[1,2-a]吡嗪-8-基)吗啉 CAS No. 117718-93-1](/img/structure/B53014.png)
4-(6-溴咪唑[1,2-a]吡嗪-8-基)吗啉
描述
“4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine” is a chemical compound with a complex structure. It contains an imidazo[1,2-a]pyrazine core, which is a versatile scaffold in organic synthesis and drug development . The compound also has a morpholine ring, which is a common feature in many pharmaceuticals .
科学研究应用
子宫松弛、抗支气管痉挛和心脏刺激特性:包括与4-(6-溴咪唑[1,2-a]吡嗪-8-基)吗啉相关的咪唑[1,2-a]吡嗪衍生物在体外和体内表现出子宫松弛和抗支气管痉挛活性。它们还显示出对孤立心房的正性心率和正性肌力效应 (Sablayrolles et al., 1984)。
抗微生物活性:含有吡唑、嘧啶和吗啉类似物的新颖衍生物已被合成并评估其对不同细菌和真菌菌株的抗微生物活性 (Desai, Patel, & Dave, 2016)。
细胞毒性、遗传毒性和抗蛋白酶效应:芳香环中含溴基团和吡咪啉环中含吗啉基团的取代4-苯胺基喹唑啉抑制了肿瘤细胞系的生长,并表现出抗蛋白酶效应,这对于它们的抗癌特性是相关的 (Jantová等人,2001)。
磷酸二酯酶10A(PDE10A)抑制剂:在寻找PDE10A临床候选药物的过程中,包括吗啉基团的修饰导致在体内增加了效力和功效 (Hu et al., 2014)。
布鲁顿酪氨酸激酶(BTK)抑制剂:基于8-氨基咪唑[1,5-a]吡嗪的BTK抑制剂研究确定吗啉基团作为优化的药效团,显示出优异的BTK效力、激酶和hERG选择性以及药代动力学特性 (Boga et al., 2017)。
具有抗氧化活性的葡萄糖苷酶抑制剂:含有吗啉骨架的苯并咪唑类化合物已被合成并筛选其在体外的抗氧化活性和葡萄糖苷酶抑制剂,显示出高清除活性和对α-葡萄糖苷酶的抑制潜力 (Özil,Parlak和Baltaş,2018)。
靶向肺癌中P53的抗增殖剂:一系列(imidazo[1,2-a]吡嗪-6-基)脲类化合物对非小细胞肺癌细胞系显示出细胞静止活性,表明在这些细胞系中重新激活P53突变体的潜力 (Bazin et al., 2016)。
未来方向
属性
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBVOOOPUDGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN3C2=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434628 | |
Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |
CAS RN |
117718-93-1 | |
Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。